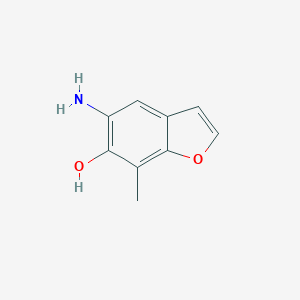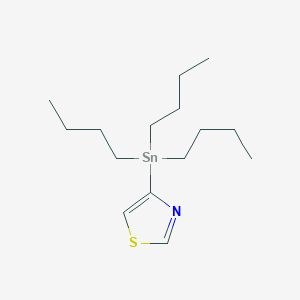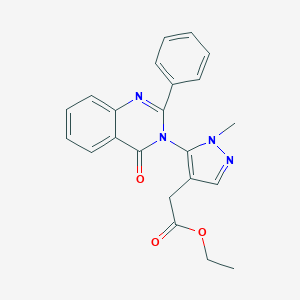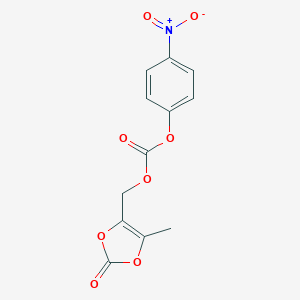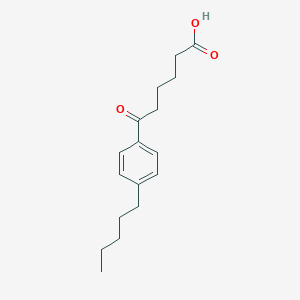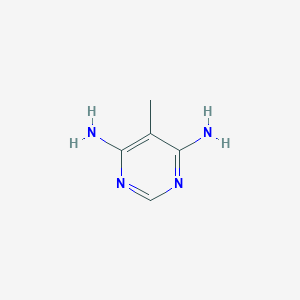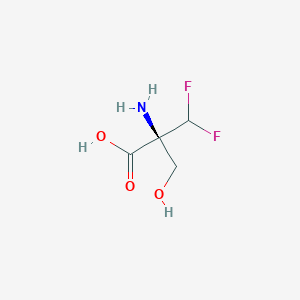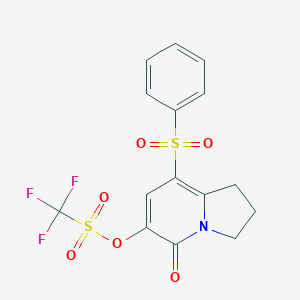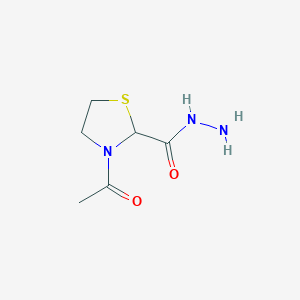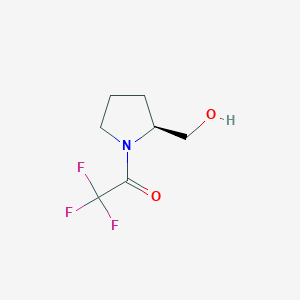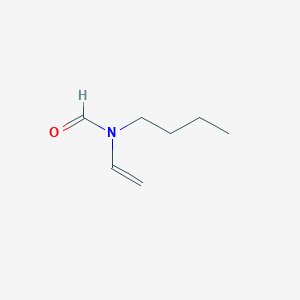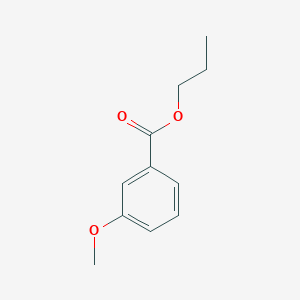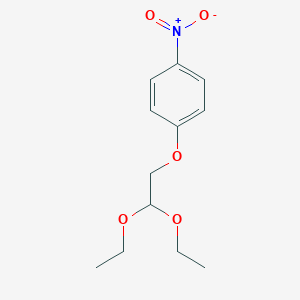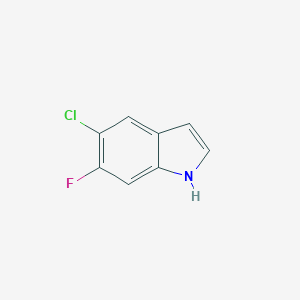
5-chloro-6-fluoro-1H-indole
Descripción general
Descripción
5-Chloro-6-fluoro-1H-indole is a compound with the molecular formula C8H5ClFN . It has a molecular weight of 169.59 . It is a solid substance stored at a temperature of 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of indole derivatives, including 5-chloro-6-fluoro-1H-indole, has been a subject of interest in recent years . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of 5-chloro-6-fluoro-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H .Chemical Reactions Analysis
Indole derivatives, including 5-chloro-6-fluoro-1H-indole, are important types of molecules and natural products that play a main role in cell biology . They show various biologically vital properties and have attracted the attention of the chemical community for the investigation of novel methods of synthesis .Physical And Chemical Properties Analysis
5-Chloro-6-fluoro-1H-indole is a solid substance with a boiling point of 299.8°C at 760 mmHg . It is stored at a temperature of 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Application in Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years .
Antiviral Activity
Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory activity . They have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .
Antioxidant Activity
The indole nucleus has exhibited antioxidant activity . Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Antibacterial and Antifungal Agents
6-Fluoroindole may be used as a reactant in the preparation of antibacterial and antifungal agents .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes. For example, Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors, which are used for the management of hyperglycemia in diabetes, can be prepared using 6-Fluoroindole .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activities . These compounds could potentially be used in the development of new treatments for tuberculosis.
Antimalarial Activity
Indole derivatives have also shown potential in the treatment of malaria . They could be used in the development of new antimalarial drugs.
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities . These compounds could potentially be used in the treatment of diseases like Alzheimer’s.
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV . They could be used in the development of new antiretroviral drugs.
Tryptophan Dioxygenase Inhibitors
6-Fluoroindole may be used as a reactant in the preparation of tryptophan dioxygenase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer and immune disorders.
Anticancer Immunomodulators
Pyridyl-ethenyl-indoles, which can be prepared using 6-Fluoroindole, have potential as anticancer immunomodulators . These compounds can modulate the immune response to enhance the body’s ability to fight cancer.
Potent Selective Serotonin Reuptake Inhibitors
6-Fluoroindole can be used in the synthesis of potent selective serotonin reuptake inhibitors . These inhibitors are commonly used in the treatment of depression and anxiety disorders.
Antiviral Agents
Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .
Bovine Viral Diarrhea Virus Inhibitors
Certain indole derivatives have been found to prevent the development of bovine viral diarrhea virus in cells . This could potentially be used in the treatment of livestock diseases.
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-6-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFLPDYKOWHEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378610 | |
| Record name | 5-chloro-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-fluoro-1H-indole | |
CAS RN |
169674-57-1 | |
| Record name | 5-chloro-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

